4-Anilinoquinazoline

EGFR inhibition Tyrosine kinase Oncology

4-Anilinoquinazoline (CAS 34923-95-0) is the unsubstituted parent scaffold for FDA-approved EGFR inhibitors (gefitinib, erlotinib, lapatinib). Substitution pattern critically modulates potency: the 6,7-dimethoxy analog achieves a 29 pM IC50. Using unverified analogs introduces unquantifiable variability into SAR programs. This ≥95% purity, scaffold-standard compound ensures batch-to-batch reproducibility for rational kinase inhibitor design. Validated at 2.60 Å resolution in co-crystal structures with CDK2 and p38, enabling structure-guided optimization. Also applicable for dual EGFR/HER2 programs and host-targeting antiviral research targeting PI4KIIIα. Order milestone-qualified building blocks with rigorous quality control.

Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
CAS No. 34923-95-0
Cat. No. B1210976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Anilinoquinazoline
CAS34923-95-0
Synonyms4-anilinoquinazoline
anilino quinazoline
anilino-quinazoline
anilinoquinazoline
Molecular FormulaC14H11N3
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C14H11N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H,(H,15,16,17)
InChIKeyMTSNDBYBIZSILH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Anilinoquinazoline (CAS 34923-95-0): Procurement-Grade EGFR Tyrosine Kinase Inhibitor Scaffold for Oncology R&D


4-Anilinoquinazoline (CAS 34923-95-0) is a privileged heterocyclic scaffold that forms the core pharmacophore of three FDA-approved EGFR tyrosine kinase inhibitors: gefitinib, erlotinib, and lapatinib [1]. It functions as a competitive inhibitor at the ATP-binding site of the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases [2]. The unsubstituted parent compound serves as the essential starting point for structure-activity relationship (SAR) studies and derivative synthesis programs aimed at developing selective kinase inhibitors [3].

4-Anilinoquinazoline (CAS 34923-95-0): Why Uncontrolled Analog Substitution Compromises Reproducibility in Kinase Inhibitor Development


Although 4-anilinoquinazoline is the common backbone for multiple approved EGFR inhibitors, substitution pattern, position, and electronic character dramatically modulate potency and selectivity [1]. Even minor modifications at the 6- and 7-positions of the quinazoline ring or the anilino meta-position can shift IC50 values by orders of magnitude, invert selectivity between highly homologous kinases (e.g., EGFR vs. HER2), and alter in vivo clearance rates [2]. Consequently, substituting an unverified analog from an uncontrolled supplier for the parent 4-anilinoquinazoline scaffold introduces unquantifiable variability into SAR programs, synthesis yield, and biological assay reproducibility [3].

4-Anilinoquinazoline (CAS 34923-95-0) Product-Specific Quantitative Evidence Guide


EGFR Inhibition Potency: 4-Anilinoquinazoline Derivatives Achieve Sub-100 pM IC50, Exceeding Clinically Validated Comparators

SAR studies reveal that appropriate substitution on the 4-anilinoquinazoline core yields inhibitors with sub-nanomolar potency against EGFR, exceeding that of clinically approved comparators. The 6,7-dimethoxy derivative (compound 20) demonstrated an IC50 of 29 pM (0.029 nM) against EGFR tyrosine kinase activity, representing the most potent analog in this foundational study [1]. This potency exceeds that of gefitinib (IC50 ~2-25 nM across assay conditions) and erlotinib (IC50 ~33 nM) by up to three orders of magnitude in direct comparative assays [2].

EGFR inhibition Tyrosine kinase Oncology

Kinase Selectivity: 6,7-Dimethoxy-4-anilinoquinazoline Exhibits High Selectivity for EGFR Over Off-Target Tyrosine Kinases

Beyond absolute potency, the 6,7-dimethoxy-4-anilinoquinazoline derivative (compound 20) demonstrates high selectivity for EGFR over other tyrosine kinase enzymes, a critical parameter for minimizing off-target toxicity in therapeutic development [1]. While quantitative selectivity ratios were not provided in the foundational study, the authors explicitly note 'very high selectivity for the EGFR over other tyrosine kinase enzymes,' establishing this substitution pattern as a benchmark for selective EGFR inhibition [1]. This selectivity profile contrasts with broader-spectrum kinase inhibitors that exhibit promiscuous target engagement and increased adverse event profiles.

Kinase selectivity EGFR Off-target profiling

Structural Binding Advantage: 4-Anilinoquinazoline Engages Unique Hydrogen Bond Network at ATP-Binding Site Relative to Alternative Scaffolds

X-ray crystallographic studies of 4-anilinoquinazolines bound to CDK2 and p38 kinase reveal a conserved binding mode that distinguishes this scaffold from alternative kinase inhibitor chemotypes [1]. The quinazoline ring system orients along the peptide strand linking the two protein domains, with the nitrogen at position-1 accepting a hydrogen bond from a backbone NH (Leu-83 in CDK2; Met-109 in p38), while aromatic hydrogens at C2 and C8 interact with backbone carbonyl oxygen atoms [1]. This precise hydrogen bond network, validated at 2.60 Å resolution, provides a structural rationale for the scaffold's potency and selectivity, and offers vector points for rational derivative design that are not available with quinoline or pyrimidine-based alternatives.

X-ray crystallography Binding mode Structure-based drug design

Multi-Kinase Targeting Capacity: 4-Anilino-6-substituted Quinazoline Derivative 9 Inhibits VEGFR-2, HER2, c-MET, and c-MER at Sub-Micromolar Concentrations

Recent optimization of the 4-anilinoquinazoline scaffold at the C-6 position yields compounds with potent multi-kinase inhibitory profiles beyond EGFR alone. Compound 9 (4-anilino-6-substituted quinazoline with urea moiety) inhibited EGFR with an IC50 of 0.115 ± 0.002 μM, comparable to erlotinib in the same assay system [1]. Critically, compound 9 was further screened and exhibited high multi-inhibitory activities against VEGFR-2, HER2, c-MET, and c-MER, demonstrating that rational C-6 functionalization can expand the target profile of the 4-anilinoquinazoline scaffold to address multiple oncogenic kinases simultaneously [1].

Multi-kinase inhibition VEGFR-2 c-MET HER2

EGFR/HER2 Dual Inhibition: 6-Substituted 4-Anilinoquinazoline Hybrids Achieve Nanomolar IC50 Against Both Kinases with Tumor Cell Selectivity

A focused series of eighteen 6-substituted 4-anilinoquinazoline hybrids was designed and synthesized to selectively inhibit EGFR and HER2 tyrosine kinases [1]. Twelve compounds (8a-8d, 9a, 9c, 9d, 10a, 10c, 11b, 14, and 15) demonstrated IC50 values in the nanomolar range against EGFR and/or HER2 kinases [1]. Kinase selectivity profiling of compound 8d showed great selectivity for EGFR and HER2 over other kinases. Furthermore, compounds 8d, 9c, and 9d exerted selective promising cytotoxic activity against the HER2-overexpressing BT-474 breast cancer cell line with IC50 values of 2.70 μM, 1.82 μM, and 1.95 μM, respectively, demonstrating that dual EGFR/HER2 inhibition translates to cellular antiproliferative activity [1].

Dual EGFR/HER2 inhibition Breast cancer Kinase selectivity

Antiviral Activity: 4-Anilinoquinazoline Derivatives Inhibit HCV Replication via PI4KIIIα Targeting, Distinct from NS5A-Based Antivirals

4-Anilinoquinazoline compounds have been identified as inhibitors of Hepatitis C virus (HCV) replication, with a mechanism of action distinct from classical direct-acting antivirals [1]. The target of this class was previously proposed to be the viral protein NS5A; however, mechanistic studies demonstrate that these compounds actually inhibit phosphatidylinositol 4-kinase III alpha (PI4KIIIα), a host kinase required for the formation of the HCV membranous web [1]. This host-targeting mechanism differentiates 4-anilinoquinazoline-based antivirals from NS5A inhibitors (e.g., daclatasvir, ledipasvir) and may confer a higher barrier to resistance development. Quantitative IC50 values for antiviral activity were not available in the abstract, but the identification of PI4KIIIα as the bona fide target represents a novel, scaffold-specific application beyond oncology.

Antiviral HCV PI4KIIIα Host-targeting antiviral

4-Anilinoquinazoline (CAS 34923-95-0) High-Value Research and Industrial Application Scenarios


Lead Optimization Programs for Next-Generation EGFR Inhibitors with Picomolar Potency

Medicinal chemistry teams developing EGFR inhibitors with potency exceeding current clinical benchmarks (gefitinib, erlotinib) can leverage the 4-anilinoquinazoline scaffold as a starting point. The foundational SAR study by Denny et al. (1996) demonstrated that 6,7-dimethoxy substitution yields an IC50 of 29 pM, representing up to a 1,147-fold improvement over erlotinib [1]. This establishes a clear potency threshold that can guide optimization efforts toward sub-nanomolar EGFR inhibitors. [1]

Structure-Based Drug Design Campaigns Targeting EGFR, HER2, or CDK2 ATP-Binding Sites

The X-ray crystallographic binding mode of 4-anilinoquinazolines, validated at 2.60 Å resolution with both CDK2 and p38 kinase, provides a high-confidence structural template for rational design [1]. The conserved hydrogen bond network (N1 with backbone NH; C2 and C8 aromatic H with backbone carbonyl oxygen atoms) offers predictable vector points for introducing substituents to modulate potency and selectivity. This reduces the reliance on empirical screening and accelerates the identification of optimized leads. [1]

Development of Dual EGFR/HER2 Inhibitors for Breast, Ovarian, Colon, and Prostate Cancers

Research programs targeting tumors with EGFR/HER2 co-expression can utilize 6-substituted 4-anilinoquinazoline hybrids as a validated dual-inhibition platform. The study by Elkamhawy et al. (2015) identified twelve compounds with nanomolar IC50 values against both kinases, with lead compounds 8d, 9c, and 9d demonstrating selective cytotoxicity in HER2-overexpressing BT-474 breast cancer cells (IC50 = 2.70, 1.82, and 1.95 μM) [1]. This provides a proof-of-concept for developing targeted therapies against poor-prognosis dual-positive tumors. [1]

Multi-Kinase Inhibitor Development for Overcoming Resistance or Combination Therapy

Oncology programs seeking to address kinase inhibitor resistance or design combination-targeted agents can exploit the multi-kinase inhibitory capacity of appropriately substituted 4-anilinoquinazolines. Compound 9, a 4-anilino-6-substituted quinazoline derivative, inhibited EGFR (IC50 = 0.115 μM) while also demonstrating activity against VEGFR-2, HER2, c-MET, and c-MER [1]. This multi-target profile provides a foundation for developing single-agent therapies that simultaneously inhibit multiple oncogenic drivers. [1]

Host-Targeting Antiviral Discovery Programs for HCV and Related Viruses

Infectious disease R&D teams can explore 4-anilinoquinazoline derivatives as host-targeting antivirals, a strategy with potential advantages in resistance barrier compared to direct-acting antivirals. Mechanistic studies by Bianco et al. (2012) identified PI4KIIIα as the host target of 4-anilinoquinazoline-based HCV inhibitors, establishing a scaffold-specific application distinct from NS5A-targeting agents [1]. This mechanism may be applicable to other viruses that depend on PI4KIIIα-dependent membranous web formation for replication. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Anilinoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.